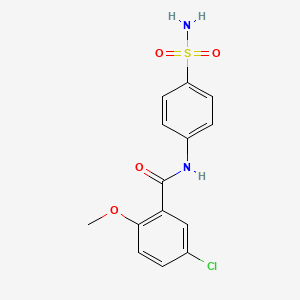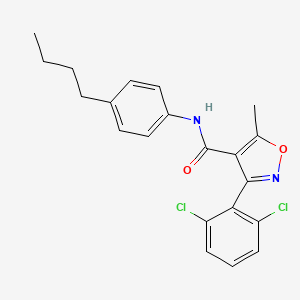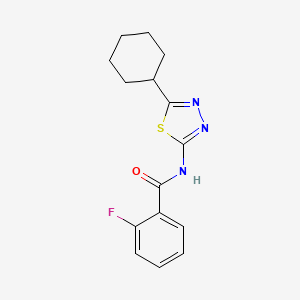![molecular formula C19H22N2O4S B11172565 2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11172565.png)
2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is an organic compound that features a benzamide core with a benzylsulfonylamino group and a tetrahydrofuran-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps:
Formation of Benzylsulfonyl Chloride: Benzyl chloride reacts with sulfur dioxide and chlorine to form benzylsulfonyl chloride.
Amination: The benzylsulfonyl chloride is then reacted with an amine to form the benzylsulfonylamino group.
Coupling with Benzamide: The benzylsulfonylamino group is coupled with benzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various types of chemical reactions:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzamide or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the benzamide or sulfonyl groups.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(benzylsulfonyl)amino]-N-(propan-2-yl)benzamide
- 2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide
- 2-[(benzylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
Uniqueness
2-[(benzylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C19H22N2O4S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(benzylsulfonylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H22N2O4S/c22-19(20-13-16-9-6-12-25-16)17-10-4-5-11-18(17)21-26(23,24)14-15-7-2-1-3-8-15/h1-5,7-8,10-11,16,21H,6,9,12-14H2,(H,20,22) |
InChI Key |
NRDYQUCAFULNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11172502.png)
![5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B11172509.png)
![3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B11172510.png)
![1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172518.png)


![4-({[(4-Chlorophenyl)sulfonyl]amino}methyl)benzenesulfonamide](/img/structure/B11172536.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B11172541.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172555.png)
![N-(5-{[(4-chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide](/img/structure/B11172560.png)

![methyl N-[(3-chlorophenyl)carbonyl]leucinate](/img/structure/B11172572.png)

